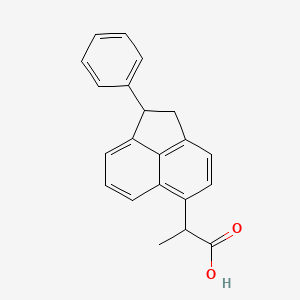

alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid

Description

α-Methyl-1-phenyl-5-acenaphtheneacetic acid is a polycyclic aromatic compound featuring an acenaphthene backbone substituted with a phenyl group and a methylated acetic acid moiety. It is identified by synonyms such as 5-Acenaphtheneacetic acid, alpha-methyl-1-phenyl- and LS-7852 (CID: 3054947, BRN: 2158925) . Commercial data indicates it is supplied by at least five manufacturers, suggesting moderate industrial availability compared to niche analogs .

Properties

CAS No. |

71823-45-5 |

|---|---|

Molecular Formula |

C21H18O2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-(1-phenyl-1,2-dihydroacenaphthylen-5-yl)propanoic acid |

InChI |

InChI=1S/C21H18O2/c1-13(21(22)23)16-11-10-15-12-19(14-6-3-2-4-7-14)18-9-5-8-17(16)20(15)18/h2-11,13,19H,12H2,1H3,(H,22,23) |

InChI Key |

WSUNJDMZZOKJJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C=CC=C3C2=C(CC3C4=CC=CC=C4)C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acenaphthene with phenylacetic acid derivatives, followed by methylation at the alpha position. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or , leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like or can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from substituent patterns and functional groups in related chemicals (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

- Structural Divergence: Unlike triazole-based fungicides (e.g., hexaconazole) or pyrethroid insecticides (e.g., α-cypermethrin), α-methyl-1-phenyl-5-acenaphtheneacetic acid lacks heterocyclic rings or ester groups, which are critical for bioactivity in pesticides .

- Functional Group Analysis : The methylated acetic acid group contrasts with the nitrile (myclobutanil) or alcohol (1-naphthol) moieties in analogs, suggesting divergent reactivity or solubility profiles.

Commercial Availability and Supplier Landscape

Data from supplier databases (Table 2) highlight differences in market accessibility:

Table 2: Supplier Comparison (Based on Available Data)

Research Limitations and Recommendations

The provided evidence lacks critical data on physicochemical properties (e.g., melting point, solubility), toxicity, or synthetic routes for α-methyl-1-phenyl-5-acenaphtheneacetic acid. Similarly, comparative pharmacological or material science studies are absent. To address these gaps, future work should prioritize:

Experimental characterization of the compound’s stability and reactivity.

Screening for biological activity (e.g., antimicrobial, anti-inflammatory) against commercial analogs.

Exploration of its role in polymer chemistry or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.